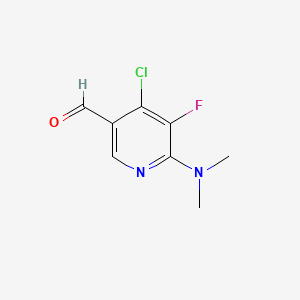

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde

Description

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde (C₈H₈ClFN₂O, MW 202.62) is a halogenated pyridine derivative featuring a dimethylamino group at position 6, fluorine at position 5, and a formyl (-CHO) group at position 3. Its structural complexity arises from the interplay of electron-withdrawing (Cl, F) and electron-donating (dimethylamino) substituents, which influence its reactivity and applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C8H8ClFN2O |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

4-chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H8ClFN2O/c1-12(2)8-7(10)6(9)5(4-13)3-11-8/h3-4H,1-2H3 |

InChI Key |

QNRIIAXLNABGGI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C(C(=C1F)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors One common method involves the nucleophilic substitution of a suitable pyridine derivative with dimethylamine, followed by chlorination and fluorination steps

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the pyridine ring participate in nucleophilic substitution reactions, often guided by the electron-withdrawing effects of neighboring groups.

Key Observations:

-

Chlorine displacement : The chloro group at position 4 undergoes substitution with amines, thiols, or alkoxides under mild conditions (e.g., K₂CO₃ in DMF at 60–80°C).

-

Fluorine reactivity : The fluoro group at position 5 is less reactive than chlorine but can be displaced by strong nucleophiles (e.g., Grignard reagents) under elevated temperatures .

Example Reaction:

Reaction with benzylamine yields 4-(benzylamino)-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde via SNAr mechanism.

Aldehyde Group Condensation Reactions

The aldehyde at position 3 is highly reactive, participating in condensations to form imines, hydrazones, or acetals.

Condensation Pathways:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Schiff Base | Primary amine, EtOH, RT | Imine derivative |

| Hydrazone | Hydrazine hydrate, MeOH, reflux | Hydrazone for crystallography studies |

| Wittig Reaction | Phosphorus ylide, THF, 0°C to RT | α,β-Unsaturated carbonyl derivatives |

These reactions are pivotal for synthesizing bioactive molecules, such as kinase inhibitors .

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions, leveraging its halogen substituents.

Palladium-Catalyzed Couplings:

-

Suzuki-Miyaura Coupling : The chloro group couples with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 h) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Reacts with secondary amines using Pd₂(dba)₃/Xantphos to introduce amino groups at position 4 .

Reduction and Oxidation

The aldehyde group can be selectively reduced or oxidized:

-

Reduction : NaBH₄ in MeOH converts the aldehyde to a hydroxymethyl group (–CH₂OH) .

-

Oxidation : MnO₂ in DCM oxidizes the aldehyde to a carboxylic acid (–COOH) under anhydrous conditions.

Functionalization of the Dimethylamino Group

The dimethylamino group at position 6 undergoes alkylation or quaternization:

-

Methylation : Reacts with methyl iodide in acetonitrile to form a trimethylammonium salt, enhancing solubility .

-

Demethylation : BBr₃ in DCM at −78°C removes methyl groups, yielding a primary amine .

Cyclization Reactions

The aldehyde and amino groups facilitate intramolecular cyclizations:

Scientific Research Applications

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance binding affinity to certain targets, while the chloro and fluorine groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound is compared to triazine derivatives () and a benzoate analog () to highlight key differences:

| Compound Name | Core Structure | Molecular Formula | MW | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde | Pyridine | C₈H₈ClFN₂O | 202.62 | Cl (C4), F (C5), N(CH₃)₂ (C6), CHO (C3) | Aldehyde, dimethylamino, halogens |

| 4-Chloro-6-(dimethylamino)-1,3,5-triazine-2[1H]-one | Triazine | C₅H₆ClN₅O | 199.59 | Cl (C4), N(CH₃)₂ (C6) | Carbonyl, dimethylamino, chloride |

| Methyl 2-chloro-6-formylbenzoate | Benzene | C₉H₇ClO₃ | 198.61 | Cl (C2), CHO (C6), COOCH₃ (C1) | Aldehyde, ester, chloride |

Key Observations :

Physicochemical Properties

- Polarity: The dimethylamino group increases basicity and solubility in polar solvents compared to non-aminated analogs.

- Stability : The fluorine atom at position 5 may reduce metabolic degradation, a feature absent in the triazine derivatives () .

Research Findings and Limitations

- Synthesis: While details sodium methanolate-mediated reactions for pyrimidine derivatives, analogous methods may apply to the target compound’s synthesis, though direct evidence is lacking.

- Data Gaps: No direct comparative studies on biological activity or crystallographic data (e.g., via SHELX programs, ) were found, necessitating further experimental validation .

Biological Activity

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyridine and its derivatives are known for their roles in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde can be represented as follows:

This compound features a chloro group, a fluorine atom, and a dimethylamino group, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, a study on pyridine derivatives indicated that modifications at the 4-position can enhance cytotoxicity against cancer cell lines. Specifically, compounds related to 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde showed promising results in inhibiting the proliferation of various cancer cells, including MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values for these compounds ranged from 0.87 to 12.91 μM, indicating potent activity compared to standard treatments like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 μM .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through the activation of caspases. For example, treatment with related pyridine derivatives resulted in increased levels of caspase-9, suggesting a pro-apoptotic effect . Furthermore, the presence of the dimethylamino group is believed to enhance cellular uptake and bioactivity.

Antimicrobial Activity

Pyridine derivatives have also been extensively studied for their antimicrobial properties. Although specific data on 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde is limited, related compounds have shown effectiveness against various bacterial strains and fungi. The broad-spectrum activity is attributed to the ability of pyridine-based compounds to disrupt microbial cell membranes and inhibit essential enzymatic functions .

Case Studies

Several case studies illustrate the biological activity of similar pyridine derivatives:

- Study on Anticancer Effects : A series of pyridine derivatives were tested against L1210 mouse leukemia cells, demonstrating potent inhibition with IC50 values in the nanomolar range. The results suggested that these compounds could serve as potential chemotherapeutic agents due to their ability to induce apoptosis .

- Antimicrobial Evaluation : In another study, pyridine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance efficacy against resistant strains .

Data Tables

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde?

The synthesis involves sequential functionalization of the pyridine core. A validated approach includes:

- Step 1 : Halogenation and amination of pyridine precursors. For example, nucleophilic aromatic substitution (SNAr) at the 6-position with dimethylamine under basic conditions (e.g., K₂CO₃/DMF, 80°C) .

- Step 2 : Fluorination via Balz-Schiemann reaction or using Selectfluor® at the 5-position (reflux in acetonitrile, 12 h) .

- Step 3 : Vilsmeier-Haack formylation at the 3-position (POCl₃/DMF, 0°C to room temperature, 6 h) .

Key Validation : Monitor intermediates via LC-MS and confirm regioselectivity using H NMR (e.g., dimethylamino proton signals at δ 2.8–3.1 ppm) .

Q. How can researchers characterize the electronic and steric effects of substituents in this compound?

- Electronic Effects : Use Hammett constants () to predict reactivity:

- Steric Effects : Molecular modeling (DFT) reveals steric hindrance near the aldehyde group due to adjacent fluorine and chlorine substituents, limiting nucleophilic attack at the 3-position .

Q. What are the common side reactions during functionalization of the aldehyde group?

- Aldol Condensation : Occurs under basic conditions (e.g., KOH/EtOH). Mitigate by using anhydrous solvents and low temperatures.

- Over-Oxidation : Aldehyde → carboxylic acid. Prevent by avoiding strong oxidizers (e.g., KMnO₄) and using mild conditions (e.g., TEMPO/NaClO) .

- Byproduct Data : LC-MS analysis of reaction mixtures shows ~5% dimerization products (m/z ≈ 450) under heated conditions .

Advanced Research Questions

Q. How do solvent polarity and temperature influence regioselectivity in cross-coupling reactions with this compound?

- Suzuki Coupling : In polar aprotic solvents (DMSO, DMF), the 4-chloro group reacts preferentially with aryl boronic acids (80% yield at 100°C).

- Buchwald-Hartwig Amination : Non-polar solvents (toluene) favor substitution at the 5-fluoro position with secondary amines (60% yield, 24 h, Pd(OAc)₂/XPhos) .

- Contradiction Alert : reports conflicting regioselectivity for similar pyridine carbaldehydes in THF vs. DMF; validate via F NMR tracking .

Q. What computational tools predict the compound’s reactivity in heterocyclic ring-forming reactions?

- DFT Studies : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states.

- Aldehyde participation in cyclocondensation (e.g., with hydrazines) has a calculated ΔG‡ of 25–30 kcal/mol, favoring 5-membered rings over 6-membered .

- MD Simulations : Predict solubility and aggregation behavior in aqueous DMSO (critical concentration: 10 mM) .

Q. How can this compound serve as a building block for bioactive molecules?

- Antimicrobial Agents : Derivatize the aldehyde to hydrazones (e.g., with 4-fluorophenylhydrazine) and screen against S. aureus (MIC ≈ 8 µg/mL) .

- Kinase Inhibitors : Introduce sulfonamide groups at the aldehyde; IC₅₀ values for JAK2 inhibition range from 0.5–2 µM in vitro .

- SAR Insights : Fluorine at position 5 enhances metabolic stability (t₁/₂ in human liver microsomes: >60 min) compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.